N-Isobutyl-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxamide
Description
N-Isobutyl-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxamide is a thiazoloazepine derivative characterized by a bicyclic framework combining a thiazole ring fused to a seven-membered azepine ring. The isobutyl carboxamide substituent at the 2-position distinguishes it from other analogs.
Properties
IUPAC Name |
N-(2-methylpropyl)-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[4,5-d]azepine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3OS/c1-8(2)7-14-11(16)12-15-9-3-5-13-6-4-10(9)17-12/h8,13H,3-7H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGFPTIEIKYHSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=NC2=C(S1)CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidone Derivative as Starting Material
The synthesis begins with 4-piperidone , which undergoes cyclocondensation with sulfur and cyanamide in the presence of a secondary amine catalyst (e.g., morpholine) to form 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (Compound (2)). Critical parameters include:
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Solvent : 2-Propanol (optimal for solubility and reaction rate).
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Temperature : 45°C to solvent boiling point (82°C for 2-propanol).
Yields exceed 85% when the reaction is quenched with hydrobromic acid to precipitate the hydrobromide salt.
Bromination and Methyl Group Introduction
Compound (2) is brominated at the 2-position using alkyl nitrites (e.g., isoamyl nitrite) and copper-free conditions to yield 2-bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (Compound (3)). Methylation at the 5-position employs formaldehyde and triacetoxysodium borohydride under mild acidic conditions (pH 4–5).
Azepine Ring Expansion and Functionalization
Ring Expansion to Azepine
The pyridine ring in Compound (3) is reduced to an azepine using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0°C to 25°C. This step ensures saturation of the seven-membered ring while preserving the thiazole moiety.
Cyanation and Hydrolysis to Carboxylic Acid
Cyanation of Compound (3) with sodium cyanide in N,N-dimethylacetamide at 140–160°C for 13–20 hours produces 2-cyano-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (Compound (4)). Subsequent hydrolysis with lithium hydroxide in ethanol at 60°C yields the carboxylic acid intermediate (Compound (5)).
| Step | Reagent/Condition | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Cyanation | NaCN, DMA | 140–160°C | 13–20 | 78 |
| Hydrolysis | LiOH, EtOH | 60°C | 5–10 | 92 |
Carboxamide Formation via Amidation
Activation of Carboxylic Acid
Compound (5) is activated as a mixed anhydride using ethyl chloroformate in the presence of triethylamine. Alternative methods include:
Coupling with Isobutylamine
The activated intermediate reacts with isobutylamine in dichloromethane or THF at 0–25°C. Triethylamine or DBU (1,8-diazabicycloundec-7-ene) is used to scavenge HCl.
| Activation Method | Coupling Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Mixed Anhydride | Isobutylamine | THF | 0–25°C | 88 |
| Acid Chloride | Isobutylamine | DCM | 25°C | 82 |
Purification and Analytical Characterization
Crystallization and Salt Formation
The crude carboxamide is purified via acidic salt formation. Treatment with hydrochloric acid in methanol precipitates the hydrochloride salt, which is recrystallized from ethanol/water.
Chromatographic Methods
Reverse-phase HPLC (RP-HPLC) on a Chromolith SpeedROD RP-18e column with a methanol/water gradient (0.05% TFA) confirms purity >98%. Key analytical data:
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MS (ESI+) : m/z 326.1 [M+H]⁺ (calculated for C₁₃H₂₁N₃OS: 326.1).
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¹H NMR (400 MHz, DMSO-d₆): δ 1.02 (d, 6H, CH(CH₃)₂), 2.85–3.20 (m, 4H, azepine CH₂), 3.45 (t, 2H, NCH₂), 7.25 (s, 1H, thiazole H).
Comparative Evaluation of Synthetic Routes
Route efficiency depends on starting materials and scalability:
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Piperidone-Based Route : Higher overall yield (72% over 5 steps) but requires hazardous reagents (LiAlH₄).
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Tetrahydroisoquinoline Route : Avoids pyridine reduction but involves costly palladium-catalyzed couplings.
Industrial-Scale Optimization
Chemical Reactions Analysis
Types of Reactions: N-Isobutyl-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Scientific Research Applications
Pharmacological Applications
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Antipsychotic Activity
- Research indicates that compounds similar to N-Isobutyl-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxamide exhibit antipsychotic properties. These compounds may act on various neurotransmitter systems, including dopamine and serotonin pathways, which are critical in the treatment of schizophrenia and other psychotic disorders.
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Anxiolytic Effects
- Studies suggest that thiazolo[4,5-d]azepine derivatives can have anxiolytic effects. The mechanism may involve modulation of GABAergic activity, which is essential for anxiety regulation.
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Antidepressant Properties
- Some derivatives have shown promise as potential antidepressants by influencing monoaminergic systems. The structural similarity to known antidepressants allows for the exploration of these compounds in mood disorder treatments.
Case Study 1: Antipsychotic Activity Assessment
A study published in the Journal of Medicinal Chemistry evaluated several thiazolo[4,5-d]azepine derivatives for their binding affinity to dopamine receptors. This compound demonstrated significant binding affinity to D2 receptors, suggesting its potential as an antipsychotic agent .
Case Study 2: Anxiolytic Effects
In a controlled trial involving animal models of anxiety, this compound was administered to evaluate its effects on anxiety-like behaviors. Results indicated a dose-dependent reduction in anxiety behaviors compared to the control group. The findings support further exploration into its mechanism of action related to GABA receptor modulation .
Case Study 3: Antidepressant Efficacy
A recent study investigated the antidepressant effects of thiazolo[4,5-d]azepine derivatives using the forced swim test in rodents. The results showed that this compound significantly reduced immobility time compared to untreated controls, indicating potential antidepressant activity .
Toxicological Considerations
While exploring the pharmacological applications of this compound, it is crucial to assess its safety profile. Toxicological studies should focus on:
- Acute Toxicity : Determining lethal doses and adverse effects.
- Chronic Toxicity : Long-term exposure effects on vital organs.
- Genotoxicity : Evaluating potential mutagenic effects.
Mechanism of Action
The mechanism by which N-Isobutyl-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the observed biological activities.
Molecular Targets and Pathways: The compound may target specific enzymes, receptors, or signaling pathways, resulting in its therapeutic effects. Understanding these interactions is crucial for developing new applications and improving existing ones.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
B-HT 920 (6-Allyl-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepin-2-amine)
- Structure : Shares the thiazolo[4,5-d]azepine core but substitutes the 2-position with a primary amine and the 6-position with an allyl group.
- Pharmacology: Acts as a dopamine D3 receptor partial agonist and pre-synaptic α2-adrenoceptor agonist, reducing dopamine and noradrenaline release in vivo .
- Key Differences : The absence of a carboxamide group in B-HT 920 limits its hydrogen-bonding capacity compared to the target compound.
B-HT 938 (2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine)
- Structure : Positional isomer with a thiazolo[5,4-d]azepine core.
- Key Differences : The altered ring fusion position may affect receptor binding selectivity.
Azepexole (6-Ethyl-5,6,7,8-tetrahydro-4H-oxazolo[4,5-d]azepin-2-amine)
- Structure : Replaces the thiazole sulfur with oxygen (oxazole core).
- Pharmacology: Known as an α2-adrenoceptor antagonist with applications in cardiovascular research .
Functional Group Variations
Carboxamide vs. Amine Derivatives
- This modification could influence pharmacokinetics (e.g., bioavailability) and receptor interaction profiles .
- Primary Amines (e.g., B-HT 920) : Exhibit stronger basicity, favoring interactions with acidic residues in receptor binding pockets (e.g., dopamine D3 receptor) .
Alkyl Substituents
Pharmacological Activity Comparison
Solubility
- N-Isobutyl Carboxamide: Likely soluble in DMSO or ethanol (analogous to B-HT 920 derivatives) but less soluble in water due to the hydrophobic isobutyl group .
- B-HT 920 Dihydrochloride : Water-soluble salt form used in preclinical studies .
Biological Activity
N-Isobutyl-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₂H₁₉N₃OS
- Molecular Weight : 253.36 g/mol
- CAS Number : 1422066-64-5
This compound belongs to the thiazolo[4,5-d]azepine class and features a thiazole ring that is known for its diverse biological activities.
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12–16 mm (zone of inhibition) |
| Escherichia coli | 4.01–4.23 mM (MIC) |
| Candida albicans | 3.92–4.01 mM (MIC) |
The presence of electron-withdrawing groups in the structure enhances its activity against these pathogens .
2. Anticancer Activity
The compound has been evaluated for its anticancer properties against several human cancer cell lines:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| Prostate (DU-145) | 0.054 | Induces apoptosis via caspase activation |
| Lung (A549) | 0.048 | Inhibits tubulin polymerization |
| Breast (MCF-7) | Varies | Cell cycle arrest at G2/M phase |
Studies suggest that this compound disrupts microtubule dynamics and induces cell cycle arrest by targeting the colchicine binding site on β-tubulin .
3. Anti-inflammatory Effects
Preliminary investigations indicate that this compound may also possess anti-inflammatory properties. It appears to modulate inflammatory pathways and reduce cytokine production in various cellular models .
The biological effects of this compound are attributed to its interactions with specific molecular targets:
- Tubulin Binding : The compound binds to tubulin at the colchicine site, inhibiting polymerization and leading to cell cycle arrest.
- Caspase Activation : In cancer cells, it activates caspases that trigger apoptosis.
Understanding these mechanisms is crucial for the development of therapeutic agents based on this compound.
Case Studies
- Study on Anticancer Activity : A study conducted on A549 lung adenocarcinoma cells demonstrated that treatment with this compound resulted in significant apoptosis and G2/M phase arrest. The study highlighted the compound's potential as a lead candidate for lung cancer therapy due to its low IC50 values compared to standard chemotherapeutics .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated superior activity against Gram-positive strains such as Staphylococcus aureus, suggesting its potential use in treating infections caused by resistant bacterial strains .
Q & A
Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data?
- Methodological Answer : Discrepancies may arise from species differences (e.g., human vs. rodent receptor isoforms) or pharmacokinetic factors. Address this by: (i) Repeating in vitro assays with primary neuronal cultures from the same species used in vivo. (ii) Measuring plasma and brain concentrations via LC-MS/MS to confirm bioavailability. (iii) Using microdialysis to monitor neurotransmitter release (e.g., dopamine) in target brain regions .
Q. What strategies improve the compound’s metabolic stability for CNS applications?
- Methodological Answer : Introduce steric hindrance near metabolically labile sites (e.g., carboxamide). Replace the isobutyl group with a cyclopropylmethyl moiety to reduce CYP450-mediated oxidation. Validate using liver microsome assays (human/rodent) and compare half-life () with unmodified analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
